3-[2-(2h-[1,2,4]Triazol-3-ylsulfanyl)acetylamino]-benzoic acid
Description
Properties
IUPAC Name |
3-[[2-(1H-1,2,4-triazol-5-ylsulfanyl)acetyl]amino]benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N4O3S/c16-9(5-19-11-12-6-13-15-11)14-8-3-1-2-7(4-8)10(17)18/h1-4,6H,5H2,(H,14,16)(H,17,18)(H,12,13,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTTDKECTAGLZSO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NC(=O)CSC2=NC=NN2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N4O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-(2H-[1,2,4]Triazol-3-ylsulfanyl)acetylamino]-benzoic acid typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine and a suitable nitrile compound under acidic conditions.
Thioether Formation: The triazole ring is then reacted with a thiol compound to form the triazolylsulfanyl group.
Acetylation: The resulting compound is acetylated using acetic anhydride in the presence of a base such as pyridine.
Amidation: Finally, the acetylated compound is reacted with 3-aminobenzoic acid to form the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
3-[2-(2H-[1,2,4]Triazol-3-ylsulfanyl)acetylamino]-benzoic acid undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the triazolylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The triazole ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted triazole derivatives.
Scientific Research Applications
Antibacterial Activity
The compound's structure incorporates a triazole moiety, which is known for its significant antibacterial properties. Research indicates that derivatives of triazoles exhibit considerable activity against a range of bacterial strains.
Case Studies
- Study on Triazole Derivatives : A study highlighted the synthesis of 1,2,4-triazole derivatives that demonstrated high antibacterial efficacy against methicillin-resistant Staphylococcus aureus (MRSA), with some compounds showing MIC values as low as 0.25 µg/mL .
- Cycloaddition Reactions : Another research focused on cycloaddition reactions involving triazole compounds, which resulted in significant antibacterial activities against strains like Pseudomonas aeruginosa and Acinetobacter baumannii, indicating the potential for developing new antibiotics .
Anticancer Applications
The anticancer potential of 3-[2-(2H-[1,2,4]Triazol-3-ylsulfanyl)acetylamino]-benzoic acid is another area of active research.
Cytotoxicity Studies
Recent investigations have utilized the MTT assay to evaluate the cytotoxic effects of triazole derivatives on various cancer cell lines:
- Melanoma and Breast Cancer : Compounds derived from triazoles showed selective cytotoxicity against human melanoma (IGR39) and triple-negative breast cancer (MDA-MB-231) cell lines .
- Molecular Docking Studies : Molecular docking studies have indicated strong interactions between triazole derivatives and cancer cell receptors, suggesting their potential as targeted therapies .
Summary of Findings
Mechanism of Action
The mechanism of action of 3-[2-(2H-[1,2,4]Triazol-3-ylsulfanyl)acetylamino]-benzoic acid involves its interaction with specific molecular targets. The triazole ring is known to inhibit the synthesis of ergosterol, a key component of fungal cell membranes, thereby exerting its antifungal effects . The compound may also interact with other enzymes and proteins, disrupting their normal function .
Comparison with Similar Compounds
Triazole Substitution Patterns
- Target Compound vs. ST-5756: The target compound’s 2H-triazole-3-thioether contrasts with ST-5756’s 4-methyl-4H-triazole-3-thioether.
- QE-3516 and QY-0152 : These analogs replace the thioether with amine groups. QY-0152’s hydrochloride salt enhances solubility, making it more suitable for in vivo studies compared to the target compound’s neutral form .
Functional Group Modifications
- Formyl-Indole Moiety (886499-42-9) : The formyl-indole substituent in CAS 886499-42-9 replaces the triazole-thioether, significantly increasing molecular weight (322.315 g/mol) and likely altering binding affinity to biological targets like kinases or GPCRs .
Research and Application Implications
- Drug Development : The target compound’s role as a reference standard highlights its importance in monitoring impurities during synthesis. ST-5756’s methyl group could be explored for lipophilic drug candidates .
- Solubility Optimization : QY-0152’s hydrochloride form demonstrates how salt formation can address solubility challenges common in benzoic acid derivatives .
- Target Selectivity : The formyl-indole variant (886499-42-9) exemplifies how heterocycle replacement can modulate receptor selectivity, a strategy valuable in kinase inhibitor design .
Biological Activity
3-[2-(2H-[1,2,4]triazol-3-ylsulfanyl)acetylamino]-benzoic acid is a compound that incorporates the 1,2,4-triazole moiety, known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its antibacterial, antifungal, anticancer, and anti-inflammatory properties.
Chemical Structure and Properties
The compound's structure includes a triazole ring linked to a benzoic acid derivative. The presence of the triazole and sulfanyl groups is significant as they contribute to the compound's pharmacological properties.
Antibacterial Activity
- Mechanism of Action : Compounds containing the 1,2,4-triazole ring have demonstrated broad-spectrum antibacterial activity. The mechanism often involves inhibition of bacterial cell wall synthesis or interference with metabolic pathways.
-
Case Studies :
- A study reported that derivatives of 1,2,4-triazole exhibited effective antibacterial activity against E. coli and Staphylococcus aureus, with minimum inhibitory concentrations (MICs) ranging from 5 µg/mL to 32 µg/mL depending on the specific substituents on the triazole ring .
- Another study highlighted that certain triazole derivatives were more effective than traditional antibiotics like ceftriaxone against drug-resistant strains of Mycobacterium tuberculosis with MICs as low as 3.25 µg/mL .
Antifungal Activity
- Broad-Spectrum Efficacy : The 1,2,4-triazole derivatives are well-known for their antifungal properties, particularly against pathogenic fungi such as Candida and Aspergillus species.
- Research Findings :
Anticancer Activity
- Mechanisms : The anticancer effects of triazole derivatives are attributed to their ability to induce apoptosis in cancer cells and inhibit angiogenesis.
-
Case Studies :
- Research has shown that modifications to the triazole structure can enhance anticancer activity. For instance, certain amide derivatives have demonstrated significant cytotoxic effects against various cancer cell lines .
- A notable finding was that specific triazole-containing compounds inhibited tumor growth in vivo in xenograft models .
Anti-inflammatory Activity
- Inflammation Modulation : Triazole derivatives have been explored for their anti-inflammatory properties, which may be beneficial in treating conditions like arthritis and other inflammatory diseases.
- Research Insights :
Structure-Activity Relationship (SAR)
The biological activity of this compound is significantly influenced by its structural components. Variations in substituents on the triazole ring can enhance or diminish its pharmacological effects.
| Substituent | Effect on Activity |
|---|---|
| Electron-donating groups | Enhance antibacterial activity |
| Electron-withdrawing groups | Often reduce effectiveness |
| Alkyl substitutions | Generally lower inhibitory activity |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
